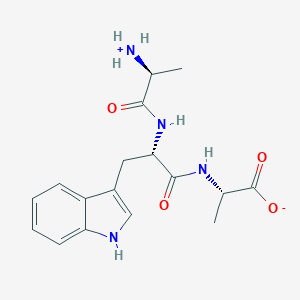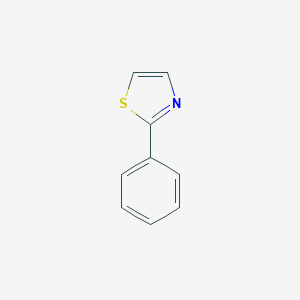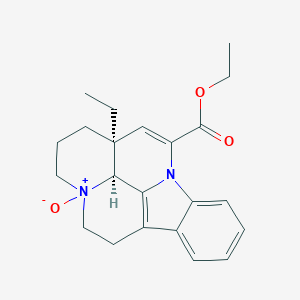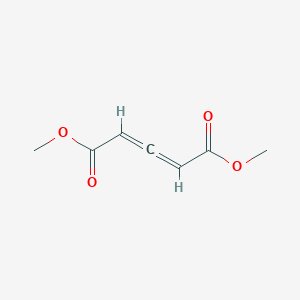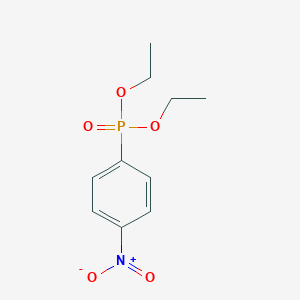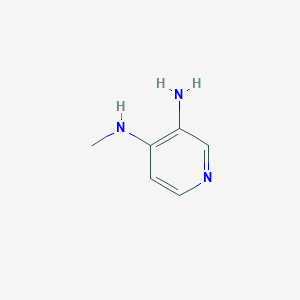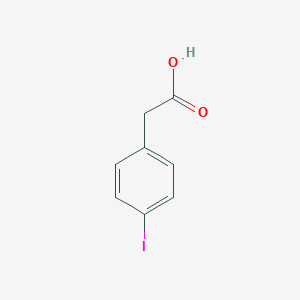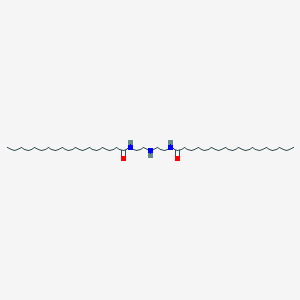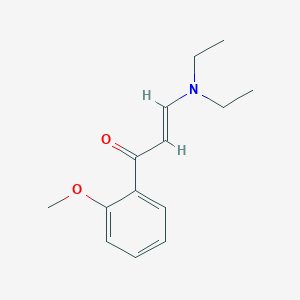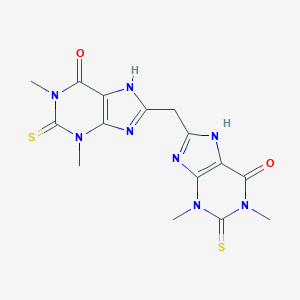
Theophylline, 8,8'-methylenebis(2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8,8'-methylenebis(2-thio-) is a chemical compound commonly used in scientific research. It is a derivative of theophylline, a xanthine alkaloid found in tea leaves and cocoa beans. Theophylline, 8,8'-methylenebis(2-thio-) is a white crystalline powder that is soluble in water and ethanol. It has a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool for studying enzyme kinetics.
Wirkmechanismus
The mechanism of action of theophylline, 8,8'-methylenebis(2-thio-) is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions in enzymes and inhibiting their activity. The compound may also act as a reducing agent, interacting with metal ions to alter their oxidation state.
Biochemical and Physiological Effects:
Theophylline, 8,8'-methylenebis(2-thio-) has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including carbonic anhydrase and urease. The compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, theophylline, 8,8'-methylenebis(2-thio-) has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 8,8'-methylenebis(2-thio-) has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also stable under a wide range of conditions, making it easy to handle and store. However, the compound is not very soluble in organic solvents, which can limit its use in some experiments. In addition, the compound's mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on theophylline, 8,8'-methylenebis(2-thio-). One area of interest is the compound's potential as an anti-inflammatory agent. Further research is needed to determine the mechanism by which the compound reduces inflammation and to evaluate its potential as a therapeutic agent. Another area of interest is the compound's use as a tool for studying enzyme kinetics. Further research is needed to fully understand the compound's mechanism of action and to develop new methods for using it in enzyme assays. Finally, theophylline, 8,8'-methylenebis(2-thio-) may have potential as a metal chelator for use in environmental remediation. Further research is needed to evaluate its effectiveness in removing heavy metals from contaminated soil and water.
Synthesemethoden
Theophylline, 8,8'-methylenebis(2-thio-) can be synthesized by reacting theophylline with carbon disulfide and sodium hydroxide. The reaction produces a dithiocarbamate salt, which can be further reacted with formaldehyde to produce the final product.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8,8'-methylenebis(2-thio-) is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce a thioether group into molecules. It is also used as a tool for studying enzyme kinetics, particularly for enzymes that contain metal ions. The compound can be used to inhibit enzyme activity, allowing researchers to study the effects of the enzyme on biological systems.
Eigenschaften
CAS-Nummer |
1915-58-8 |
|---|---|
Produktname |
Theophylline, 8,8'-methylenebis(2-thio- |
Molekularformel |
C15H16N8O2S2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
QIRUGLODEIPRED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Andere CAS-Nummern |
1915-58-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




